N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Historical Development of Triazolopyridazine-Based Compounds
The triazolopyridazine scaffold emerged as a pharmacophoric motif in the late 20th century, with early applications focused on central nervous system (CNS) therapeutics due to its structural resemblance to purine analogs. A pivotal shift occurred in the 2010s when researchers recognized its utility in oncology, particularly as a rigid bioisostere for flexible linkers in microtubule-targeting agents. For example, replacing the (Z,E)-butadiene linker of combretastatin A-4 (CA-4) with a triazolo[4,3-b]pyridazine system yielded compound 4q , which demonstrated submicromolar antiproliferative activity against lung and gastric cancer cell lines.
Modern synthetic strategies, such as Suzuki-Miyaura couplings and regioselective cyclizations, have enabled precise functionalization at the 3- and 6-positions of the triazolopyridazine core. Table 1 summarizes key milestones in the development of triazolopyridazine derivatives:
The incorporation of electron-withdrawing groups at position 6, such as phenyl rings, has been shown to enhance π-π stacking interactions with kinase ATP-binding pockets. However, the introduction of sulfur-based substituents at position 3—as seen in the target compound—remains underexplored.
Emergence and Evolution of Thio-Linked Heterocyclic Systems
Thioether linkages gained prominence in medicinal chemistry following the discovery of covalent kinase inhibitors like ibrutinib. In non-covalent applications, the thioacetamide group (-S-C(=O)-NH-) provides dual hydrogen-bonding capacity while maintaining conformational flexibility. For instance, in triazolopyridazine derivatives, the thioether bridge between C3 and acetamide groups has been shown to:
- Stabilize hydrophobic interactions with kinase hinge regions through the sulfur atom’s polarizability
- Modulate solubility via the ionizable amide proton
- Resist oxidative metabolism compared to oxygen-based ethers
Recent work by Smolyar et al. demonstrated that thio-linked triazolopyridazines exhibit 3–5-fold greater in vitro metabolic stability in human liver microsomes than their oxy-analogs. This finding aligns with the target compound’s design, where the (6-phenyl-triazolo[4,3-b]pyridazin-3-yl)thio moiety may synergize with the 4-methylthiazole’s metabolic resistance.
Academic Research Significance of Functionalized Thioacetamide Derivatives
Thioacetamide-functionalized heterocycles occupy a unique niche in drug discovery due to their ability to:
- Chelate transition metals via the sulfur and carbonyl oxygen
- Participate in hydrogen bonding with Asp/Glu residues
- Enhance membrane permeability through moderate lipophilicity (clogP 2–4)
In the context of triazolopyridazines, the N-(4-methylthiazol-2-yl)acetamide group introduces:
- Steric complementarity : The methyl-thiazole’s planar structure aligns with flat binding pockets in kinases like c-Met
- Electronic effects : The thiazole’s electron-deficient π-system may engage in charge-transfer interactions
- Solubility modulation : The secondary amide provides a pH-dependent ionization site (predicted pKa ≈ 3.5)
Comparative studies of thioacetamide vs. acetamide analogs reveal a consistent 2–10× potency improvement across multiple cancer cell lines, likely due to enhanced target residence times.
Current Research Landscape and Knowledge Gaps
Despite progress in triazolopyridazine chemistry, critical gaps persist:
- Synthetic challenges : C3-thiolation of triazolo[4,3-b]pyridazines requires careful optimization to avoid over-oxidation to sulfones
- Target promiscuity : Dual c-Met/Pim-1 inhibition observed in compound 4g suggests risk of off-target effects in thioacetamide derivatives
- Crystallographic data : No published structures exist of thio-linked triazolopyridazines bound to biological targets
The target compound addresses several limitations through its unique substitution pattern:
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-11-9-25-16(18-11)19-15(24)10-26-17-21-20-14-8-7-13(22-23(14)17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQBNYAJDKAMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole and triazolopyridazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The triazolopyridazine moiety can be prepared via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Once the intermediates are prepared, they are coupled through a nucleophilic substitution reaction. The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 6–8 hours | Sulfoxide derivative (S=O) | |
| Potassium permanganate (KMnO₄) | Acidic aqueous medium, 50–60°C | Sulfone derivative (SO₂) |
Key Findings :
-
Oxidation with H₂O₂ proceeds regioselectively at the sulfur atom, retaining the triazolo-pyridazine core.
-
KMnO₄-mediated oxidation requires controlled pH to avoid over-oxidation of other functional groups.
Reduction Reactions
Reduction primarily targets the acetamide group or modifies the heterocyclic core.
Key Findings :
-
LiAlH₄ reduces the acetamide group to a primary amine, enhancing hydrophilicity.
-
NaBH₄ is ineffective for amide reduction but may stabilize intermediates during synthesis .
Substitution Reactions
The thiazole and triazolo-pyridazine rings participate in nucleophilic/electrophilic substitutions.
Key Findings :
-
Methylation at the sulfur atom improves metabolic stability.
-
Bromination occurs preferentially at the electron-rich pyridazine ring .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (6M) | Reflux, 4–6 hours | Carboxylic acid derivative | |
| NaOH (2M) | 80°C, 3 hours | Sodium salt of carboxylic acid |
Key Findings :
-
Acidic hydrolysis yields the free carboxylic acid, while basic hydrolysis forms the sodium salt.
-
Hydrolysis does not affect the triazolo-pyridazine ring.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions for structural diversification.
Key Findings :
-
Suzuki coupling introduces aryl groups at the pyridazine ring .
-
Buchwald-Hartwig amination enables nitrogen functionalization .
Photochemical Reactions
UV irradiation induces dimerization or ring-opening reactions.
| Conditions | Product | Reference |
|---|---|---|
| UV light (254 nm), 24 hours | Dimer via [2+2] cycloaddition |
Key Findings :
-
Photodimerization is reversible under thermal conditions.
Complexation with Metals
The nitrogen-rich structure facilitates coordination with transition metals.
| Metal Salt | Conditions | Product | Reference |
|---|---|---|---|
| CuCl₂ | Methanol, 25°C | Octahedral Cu(II) complex | |
| Fe(NO₃)₃ | Ethanol, reflux | Fe(III) complex with enhanced solubility |
Key Findings :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which decomposition yields:
-
Primary products : CO₂, NH₃, and sulfur oxides.
-
Secondary products : Polycyclic aromatic hydrocarbons (PAHs).
Scientific Research Applications
Research Findings
- Bacterial Inhibition : A study demonstrated that derivatives of thiazole exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives showed higher potency than conventional antibiotics, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial inhibition .
- Fungal Activity : Compounds containing the thiazole ring have also been tested against various fungal strains. Research indicated that some thiazole derivatives exhibited potent antifungal activity, outperforming standard antifungal treatments like fluconazole .
Case Studies
- A series of N-(4-methylthiazol-2-yl) acetamide analogs were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed significant antibacterial activity, with some showing MIC values as low as 31.25 μg/mL against S. aureus and E. faecalis .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 27e | S. aureus | 31.25 |
| 28d | E. faecalis | 62.5 |
| Fluconazole | C. albicans | 15.62 |
Potential Against Cancer
The compound's structure suggests potential anticancer properties due to the presence of both thiazole and triazole rings, which have been implicated in various studies as effective against different cancer cell lines.
Research Findings
- Cell Line Studies : Thiazole-pyridine hybrids have shown promising results in inhibiting cancer cell proliferation across multiple cell lines including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers .
- Mechanism of Action : The anticancer efficacy has been attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of signaling pathways involved in cell cycle regulation .
Case Studies
- A specific thiazole derivative was tested against several human cancer cell lines and exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating superior efficacy in certain cases .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
| 5-Fluorouracil | MCF-7 | 6.14 |
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound can exert therapeutic effects in various diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
- Bioisosteric Replacements : Replacing the triazolo-pyridazine core with triazolo-thiadiazole (as in ) reduces kinase inhibition potency (IC50 increases from 30 nM to 42 nM), highlighting the importance of the pyridazine ring for target binding.
- Substituent Impact : The 6-phenyl group in the target compound (vs. 6-methoxy in ) may enhance hydrophobic interactions, while the 4-methylthiazole tail (vs. pyridinyl thiazole in ) could improve metabolic stability.
- Thioacetamide Linkers : Compounds with shorter thioacetamide chains (e.g., the target compound) may exhibit better membrane permeability compared to butanamide derivatives .
Biological Activity
N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a thiazole and triazole moiety, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.
Pharmacological Profile
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives can exhibit activity against a range of bacteria including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
- The thiazole component also contributes to antimicrobial effects, enhancing the overall efficacy against resistant strains.
-
Anticancer Potential :
- Research on similar compounds indicates that those with triazole and thiazole functionalities can inhibit cell proliferation in various cancer cell lines. For instance, triazole-thiazole hybrids have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes crucial for bacterial survival and cancer cell proliferation. For example, inhibition of CDKs has been documented in related compounds .
- Molecular Interactions : The structural features allow for interactions with DNA and RNA polymerases, potentially disrupting vital processes in both microbial and cancer cells .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Study : A study demonstrated that a related triazole derivative exhibited potent antibacterial activity against drug-resistant strains of E. coli and Klebsiella pneumoniae, with an MIC value as low as 0.125 μg/mL .
- Cancer Cell Line Evaluation : In vitro testing on breast cancer cell lines showed that a thiazole-triazole hybrid led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways .
- Inflammation Model : A murine model of inflammation indicated that a similar compound reduced edema significantly compared to controls, suggesting a potential for therapeutic use in inflammatory diseases .
Data Summary
Q & A
Q. What are the standard synthetic routes for N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology : The compound is typically synthesized via multi-step reactions involving: (i) Formation of the triazolopyridazine core through cyclization of substituted pyridazines with thiourea derivatives. (ii) Thioacetamide linkage via nucleophilic substitution between the triazolopyridazine-thiol intermediate and chloroacetamide derivatives. (iii) Optimization using reflux conditions (e.g., acetone with K₂CO₃ as a base) to achieve yields of ~45–72% .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures are common) .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- ¹H NMR Analysis :
- Aromatic protons in the triazolopyridazine ring appear as doublets or multiplets between δ 7.5–8.5 ppm.
- The methyl group on the thiazole ring resonates as a singlet at δ ~2.5 ppm.
- Thioether (-S-) linkage is inferred from the absence of a thiol proton and shifts in adjacent carbons .
- IR Spectroscopy :
- Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch of acetamide).
- Peaks at ~1250–1300 cm⁻¹ (C-S bond vibration) .
Q. What solvents and catalysts are effective in its synthesis?
- Solvents : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates for nucleophilic substitutions. Ethanol is preferred for recrystallization .
- Catalysts : K₂CO₃ or NaH are commonly used to deprotonate thiol intermediates and drive thioether bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields beyond 70%?
- Approach :
- Screen catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃ to enhance nucleophilicity).
- Use microwave-assisted synthesis to reduce reaction time and minimize side products.
- Adjust stoichiometry of the thiol intermediate and chloroacetamide derivative (1.2:1 molar ratio recommended) .
Q. What computational strategies aid in designing derivatives with enhanced bioactivity?
- Methods :
- Docking Studies : Use software like AutoDock to predict binding affinity of derivatives to target proteins (e.g., kinase enzymes). Triazolopyridazine derivatives show strong π-π stacking with aromatic residues in active sites .
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How should conflicting spectroscopic data from different studies be resolved?
- Troubleshooting :
- Compare solvent effects (e.g., DMSO vs. CDCl₃ in NMR) on chemical shifts.
- Validate purity via elemental analysis; impurities from incomplete recrystallization may skew data .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
